

# Application Notes and Protocols for the Synthesis of 4'-(tert-Butyl)propiophenone

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## Compound of Interest

Compound Name: 4'-(tert-Butyl)propiophenone

Cat. No.: B1269827

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## Abstract

This document provides a comprehensive guide for the synthesis of **4'-(tert-butyl)propiophenone** from tert-butylbenzene via a Friedel-Crafts acylation reaction. Detailed experimental protocols, reagent specifications, and reaction parameters are presented to ensure reproducible and high-yield synthesis. The information is intended for use by qualified researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

## Introduction

**4'-(tert-Butyl)propiophenone** is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic materials. Its preparation is a classic example of a Friedel-Crafts acylation, a fundamental and widely used method for the formation of carbon-carbon bonds to an aromatic ring. This reaction involves the acylation of an aromatic substrate, in this case, tert-butylbenzene, using an acylating agent such as propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst. The tert-butyl group, being an ortho-, para-director, predominantly yields the para-substituted product due to steric hindrance at the ortho positions.

## Reaction Scheme

The overall chemical transformation is depicted below:

## Data Presentation

**Table 1: Reagent Specifications and Quantities**

Reagent	Chemical Formula	Molar Mass (g/mol)	Moles	Quantity	Density (g/mL)	Notes
tert-Butylbenzene	C <sub>10</sub> H <sub>14</sub>	134.22	0.20	26.84 g (31.2 mL)	0.86	Starting material
Propionyl Chloride	C <sub>3</sub> H <sub>5</sub> ClO	92.52	0.22	20.35 g (18.9 mL)	1.07	Acylation agent
Anhydrous Aluminum Chloride	AlCl <sub>3</sub>	133.34	0.24	32.00 g	-	Lewis acid catalyst
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	84.93	-	200 mL	1.33	Anhydrous solvent
Hydrochloric Acid (HCl)	HCl	36.46	-	100 mL (6M aq.)	-	For quenching
Sodium Bicarbonate (NaHCO <sub>3</sub> )	NaHCO <sub>3</sub>	84.01	-	As needed (sat. aq.)	-	For neutralization
Anhydrous Sodium Sulfate (Na <sub>2</sub> SO <sub>4</sub> )	Na <sub>2</sub> SO <sub>4</sub>	142.04	-	As needed	-	For drying

**Table 2: Reaction Parameters and Expected Outcomes**

Parameter	Value
Reaction Temperature	0 °C to room temperature
Reaction Time	2-4 hours
Expected Yield	80-90%
Product Appearance	White to off-white solid
Melting Point	43-46 °C

## Experimental Protocol

### 1. Reaction Setup:

- Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap).
- Ensure all glassware is thoroughly dried in an oven and assembled under a nitrogen or argon atmosphere to maintain anhydrous conditions.
- Charge the flask with 200 mL of anhydrous dichloromethane and 32.00 g (0.24 mol) of anhydrous aluminum chloride. Stir the suspension.

### 2. Addition of Reagents:

- In the dropping funnel, prepare a solution of 26.84 g (0.20 mol) of tert-butylbenzene and 20.35 g (0.22 mol) of propionyl chloride.
- Cool the reaction flask to 0 °C using an ice bath.
- Add the solution from the dropping funnel to the stirred aluminum chloride suspension dropwise over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

### 3. Reaction Progression:

- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the mixture for an additional 1-3 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

#### 4. Work-up and Isolation:

- Upon completion, cool the reaction mixture again to 0 °C in an ice bath.
- Slowly and carefully quench the reaction by pouring the mixture over 200 g of crushed ice in a large beaker.
- To the quenched mixture, slowly add 100 mL of 6M hydrochloric acid to dissolve the aluminum salts.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with 2 x 50 mL of dichloromethane.
- Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.
- Dry the organic layer over anhydrous sodium sulfate.

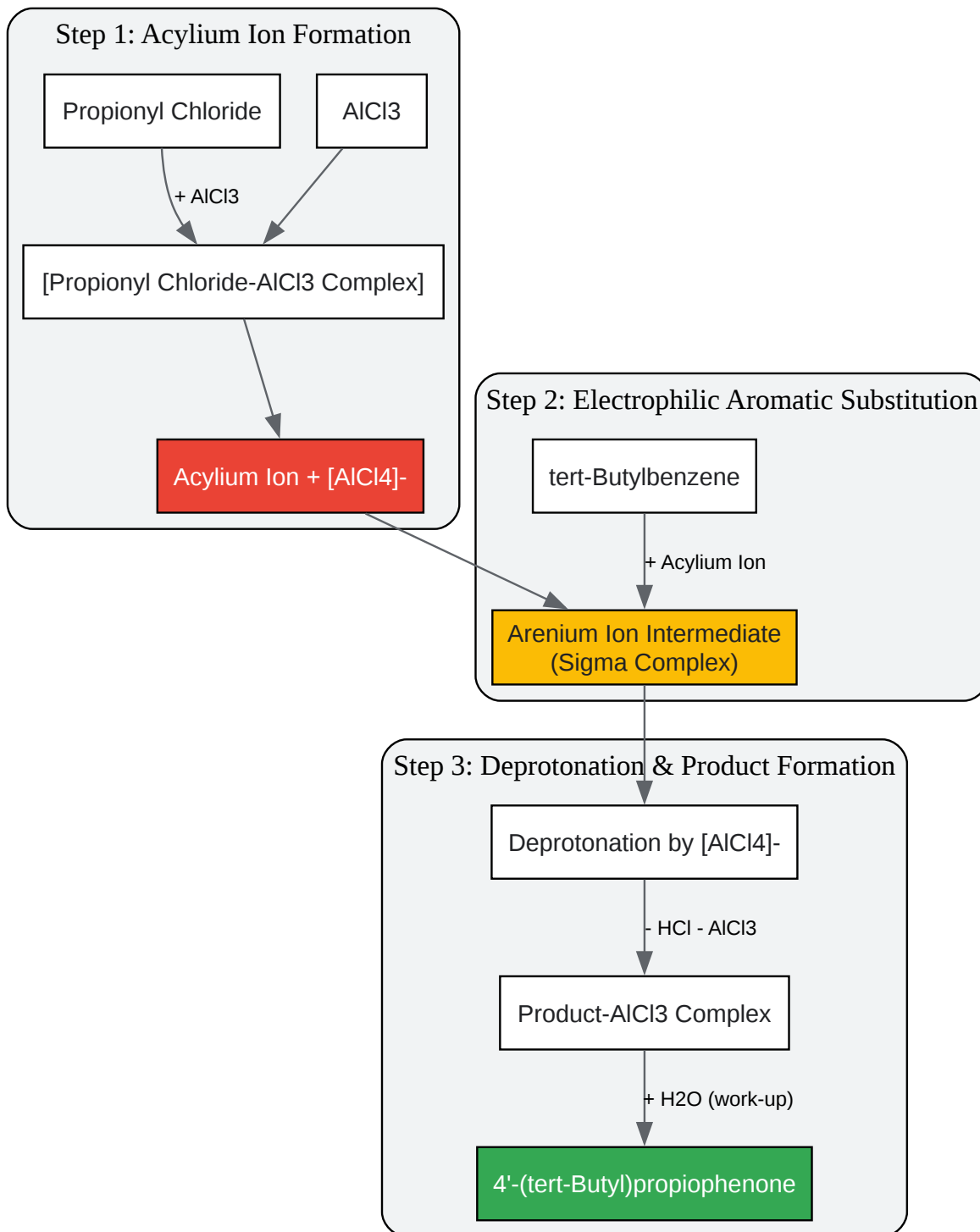
#### 5. Purification:

- Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield pure **4'-(tert-butyl)propiophenone** as a white to off-white solid.

## Visualizations

## Reaction Workflow





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